Sorafenib

Description

Properties

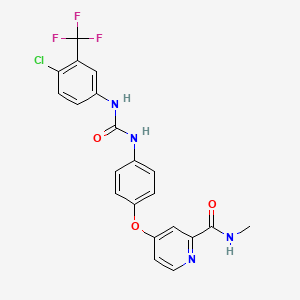

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDQJTXFUGDVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClF3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041128 | |

| Record name | Sorafenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sorafenib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014542 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 1.71e-03 g/L | |

| Record name | Sorafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sorafenib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014542 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White solid | |

CAS No. |

284461-73-0 | |

| Record name | Sorafenib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284461-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorafenib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284461730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sorafenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-((((4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)AMINO)CARBONYL)AMINO)PHENOXY)-N-METHYL-2-PYRIDINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZOQ3TZI87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sorafenib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sorafenib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014542 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

205.6 °C | |

| Record name | Sorafenib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Strategic Imperative: Targeting Tumor Proliferation and Angiogenesis

An In-depth Technical Guide to the Discovery of Sorafenib's Mechanism of Action

Executive Summary: this compound (Nexavar®) represents a landmark in oncology, being the first oral multi-kinase inhibitor approved for treating advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[1][2] Its discovery and development were driven by a strategic shift from non-specific chemotherapeutics towards rationally designed drugs targeting cancer-specific pathways.[3] This guide provides a technical deep-dive into the preclinical discovery journey of this compound, elucidating the experimental methodologies and logical frameworks that unraveled its dual mechanism of action: the direct inhibition of tumor cell proliferation via the RAF/MEK/ERK signaling pathway and the suppression of tumor angiogenesis by targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[4][5]

The rationale for this compound's development was grounded in two fundamental pillars of cancer biology: aberrant cell signaling and angiogenesis. The RAS/RAF/MEK/ERK pathway is a critical mediator of cell proliferation and survival, and its dysregulation through mutations in genes like RAS or BRAF is a common driver in many human cancers.[4][6] This made the pathway, particularly the RAF serine/threonine kinases, a highly attractive therapeutic target.[3] Concurrently, the process of angiogenesis—the formation of new blood vessels—is essential for tumor growth and metastasis, with the VEGFR and PDGFR families of receptor tyrosine kinases (RTKs) playing a central role.[6][7] The hypothesis was that a single agent capable of simultaneously targeting both processes could offer a powerful therapeutic advantage.[4]

The Discovery Pathway: From Screening to a Multi-Kinase Inhibitor

The journey began in 1994 with a collaboration between Bayer and Onyx to discover novel therapies targeting the RAS/RAF/MEK/ERK pathway.[3] A high-throughput screening (HTS) campaign was initiated in 1995 to identify inhibitors of Raf-1 kinase.[3][5] This effort identified a promising lead compound with a bi-aryl urea scaffold.[4][8] Subsequent medicinal chemistry and structure-activity relationship (SAR) studies focused on optimizing this scaffold to enhance potency and improve pharmacokinetic properties.[8] This optimization process culminated in the identification of this compound (formerly BAY 43-9006).[4]

Further characterization revealed that this compound's activity was not limited to RAF kinases. It was found to be a potent multi-kinase inhibitor, also targeting several RTKs crucial for angiogenesis, including VEGFR-2, VEGFR-3, and PDGFR-β.[4][6] This discovery of a dual-action profile was pivotal, suggesting that this compound could inhibit tumor growth by acting directly on the tumor cell and indirectly by cutting off its blood supply.[4]

Core Mechanism I: Disrupting Tumor Cell Proliferation via RAF/MEK/ERK Inhibition

The initial validation of this compound's mechanism focused on its intended target, the RAF/MEK/ERK signaling cascade.

Biochemical Validation: Quantifying Kinase Inhibition

The first step was to quantify this compound's potency against its target kinases in a cell-free environment. Biochemical assays were employed to measure the concentration of this compound required to inhibit 50% of the kinase activity (IC50). These assays demonstrated that this compound is a potent inhibitor of Raf-1 and B-Raf.[9][10]

Table 1: this compound IC50 Values for Serine/Threonine Kinases

| Kinase Target | IC50 (nM) | Source |

|---|---|---|

| Raf-1 | 6 | [9][11] |

| Wild-type B-Raf | 22 | [11] |

| Mutant B-Raf (V600E) | 38 | [12] |

Data sourced from in-vitro, cell-free biochemical assays.

Cellular Confirmation: Verifying On-Target Effects

To confirm that the biochemical inhibition translated into a functional effect within cancer cells, a series of cellular assays were conducted. A key experiment involved treating cancer cell lines, such as the human hepatocellular carcinoma lines PLC/PRF/5 and HepG2, with this compound and measuring the phosphorylation status of MEK and ERK, the downstream effectors of RAF.[13][14] Western blot analyses consistently showed that this compound treatment led to a dose-dependent decrease in phosphorylated ERK (p-ERK), providing direct evidence of RAF/MEK/ERK pathway inhibition in a cellular context.[2][9] These results were coupled with cell viability assays (e.g., MTT assay), which showed that this compound inhibited the proliferation of various cancer cell lines, with IC50 values in the low micromolar range.[14][15][16]

Key Experimental Protocol: In-Vitro RAF Kinase Assay

This protocol outlines a representative method for determining the IC50 of this compound against a RAF kinase.

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in DMSO.

-

Prepare a reaction buffer containing recombinant human RAF-1 or B-RAF enzyme and the inactive substrate, recombinant human MEK-1.[12]

-

-

Kinase Reaction:

-

Add the diluted this compound or DMSO (vehicle control) to the enzyme/substrate mixture in a 96-well plate.

-

Pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.[12]

-

Initiate the kinase reaction by adding radiolabeled ATP (e.g., γ-[³³P]ATP) to a final concentration of 10 µM.[12]

-

Incubate the reaction at 32°C for 25-30 minutes.[12]

-

-

Detection and Analysis:

-

Stop the reaction by adding an equal volume of a stop solution (e.g., 3M phosphoric acid or SDS-PAGE loading buffer).

-

Spot the reaction mixture onto a phosphocellulose filter paper or separate products by SDS-PAGE.

-

Quantify the incorporation of ³³P into the MEK-1 substrate using a phosphorimager or scintillation counting.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Core Mechanism II: Halting Angiogenesis via VEGFR/PDGFR Inhibition

The discovery that this compound also targeted key pro-angiogenic RTKs was a critical finding, establishing its multi-faceted mechanism.

Biochemical Validation: Broadening the Target Profile

In-vitro kinase assays were expanded to a panel of RTKs, revealing that this compound potently inhibits VEGFR-2, VEGFR-3, and PDGFR-β, among others.[10][17] This activity is central to its anti-angiogenic effects, as these receptors are critical for the proliferation, migration, and survival of endothelial cells that form new blood vessels.[7]

Table 2: this compound IC50 Values for Receptor Tyrosine Kinases

| Kinase Target | IC50 (nM) | Source |

|---|---|---|

| VEGFR-2 | 90 | [9][11] |

| VEGFR-3 | 20 | [9][12] |

| PDGFR-β | 57 | [9][11] |

| c-KIT | 68 | [10] |

| FLT-3 | 58-59 | [9][10] |

Data sourced from in-vitro, cell-free biochemical assays.

Cellular Confirmation: Inhibiting Endothelial Cell Function

To validate these biochemical findings, experiments were performed using primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). These studies demonstrated that this compound could effectively block the autophosphorylation of VEGFR-2 that is induced by its ligand, VEGF.[2][17] This inhibition of the initial signaling step prevents the downstream activation of pathways that promote endothelial cell proliferation and migration, the functional hallmarks of angiogenesis.

Key Experimental Protocol: Cellular VEGFR-2 Phosphorylation Assay

This protocol describes a method to assess this compound's inhibition of VEGFR-2 activation in endothelial cells.

-

Cell Culture and Treatment:

-

Culture HUVECs in appropriate media until sub-confluent.

-

Starve the cells in a low-serum medium for 4-6 hours to reduce basal receptor activation.

-

Pre-treat cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

-

Receptor Stimulation:

-

Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 5-10 minutes at 37°C to induce VEGFR-2 dimerization and autophosphorylation.

-

-

Lysis and Detection:

-

Immediately place plates on ice, aspirate the medium, and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the total protein concentration of each lysate using a BCA or Bradford assay.

-

-

Analysis (Western Blot or ELISA):

-

Western Blot: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2 (as a loading control).

-

ELISA: Use a sandwich ELISA kit with a capture antibody for total VEGFR-2 and a detection antibody for p-VEGFR-2.

-

Quantify the signal and normalize the p-VEGFR-2 level to the total VEGFR-2 level for each treatment condition.

-

In Vivo Validation: Proving the Dual-Action Hypothesis

The definitive test of this compound's dual-action mechanism came from preclinical studies using animal models. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, were instrumental.[18]

Anti-Tumor and Anti-Angiogenic Efficacy

In numerous xenograft models, including those for HCC (PLC/PRF/5), RCC, and colon cancer, oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.[2][6][13] At higher doses, it even produced partial tumor regressions.[11][13]

Crucially, these studies validated both arms of this compound's mechanism.

-

RAF Pathway Inhibition: Analysis of tumor tissue harvested from this compound-treated mice showed reduced levels of p-ERK, confirming that the drug was hitting its intended target in vivo.[2][13]

-

Anti-Angiogenesis: Immunohistochemical staining of tumor sections for the endothelial cell marker CD34 was used to quantify microvessel area (MVA). This compound treatment led to a significant reduction in MVA, providing direct evidence of its anti-angiogenic effects within the tumor microenvironment.[2][13]

These preclinical results demonstrated that this compound's efficacy was likely due to the combined effect of inhibiting tumor cell proliferation and disrupting the tumor vasculature.[2]

Key Experimental Protocol: Human Tumor Xenograft Model

This protocol provides a general framework for evaluating the in-vivo efficacy of this compound.

-

Cell Implantation:

-

Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ PLC/PRF/5 cells) into the flank of immunodeficient mice (e.g., SCID or nude mice).

-

Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

-

-

Treatment Administration:

-

Efficacy Monitoring:

-

Measure tumor volume (e.g., using calipers) two to three times per week.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

Continue treatment for a defined period (e.g., 2-4 weeks) or until tumors in the control group reach a predetermined size limit.

-

-

Pharmacodynamic Analysis:

-

At the end of the study, euthanize the animals and excise the tumors.

-

Divide the tumor tissue for different analyses:

-

Western Blot: Flash-freeze a portion to analyze p-ERK levels.

-

Immunohistochemistry (IHC): Fix a portion in formalin and embed in paraffin for staining with anti-CD34 (to assess MVA) and TUNEL (to assess apoptosis).[13]

-

-

Conclusion: A Paradigm for Multi-Targeted Cancer Therapy

The discovery of this compound's mechanism of action was a meticulous, multi-step process that seamlessly integrated high-throughput screening, medicinal chemistry, and a battery of biochemical, cellular, and in-vivo assays. The elucidation of its dual role—as both a direct inhibitor of tumor cell proliferation and a potent anti-angiogenic agent—provided a powerful validation for the multi-kinase inhibitor strategy.[1][8] This foundational preclinical work not only explained the broad-spectrum activity observed in various tumor models but also paved the way for the successful clinical development of this compound, establishing it as a cornerstone therapy for HCC and RCC and a paradigm for modern targeted drug discovery.[2][21]

References

- Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., Chen, C., Zhang, X., Vincent, P., McHugh, M., Cao, Y., Shujath, J., Gawlak, S., Eveleigh, D., Rowley, B., Liu, L., Adnane, L., Lynch, M., Auclair, D., … Moore, M. (2006). Discovery and development of this compound: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5(10), 835–844.

- Wilhelm, S., Carter, C., & Lynch, M. (2006). Discovery and development of this compound: a multikinase inhibitor for treating cancer.

- Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., Chen, C., Zhang, X., Vincent, P., McHugh, M., Cao, Y., Shujath, J., Gawlak, S., Eveleigh, D., Rowley, B., Liu, L., Adnane, L., Lynch, M., Auclair, D., … Moore, M. (2006). Discovery and development of this compound: a multikinase inhibitor for treating cancer. Nature Reviews. Drug Discovery, 5(10), 835–44.

- Wilhelm, S., Carter, C., & Lynch, M. (2006).

- Wilhelm, S., Adnane, L., Newell, P., Villanueva, A., Llovet, J. M., & Lynch, M. (2008). Preclinical overview of this compound, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed Central.

- Adnane, L., & Maley, K. (2006). This compound (BAY 43-9006, Nexavar)

- Wilhelm, S., Carter, C., & Lynch, M. (2006).

- Wilhelm, S., Adnane, L., Newell, P., Villanueva, A., Llovet, J. M., & Lynch, M. (2008). Preclinical overview of this compound, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed.

- Liu, L., Cao, Y., Chen, C., Zhang, X., McNabola, A., Wilkie, D., Wilhelm, S., Lynch, M., & Carter, C. (2006). This compound inhibits RAF/MEK/ERK signaling in PLC/PRF/5 (A) and HepG2 (B)...

- Wilhelm, S., Adnane, L., Newell, P., Villanueva, A., Llovet, J. M., & Lynch, M. (2008). Preclinical overview of this compound, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Semantic Scholar.

- (2023). This compound is an Orally Active Raf Inhibitor for Kinds of Cancers Research.

- (2025). The Discovery and Synthesis of a Potent Angiogenesis Inhibitor: A Technical Overview of this compound. Benchchem.

- Strumberg, D. (2005).

- Wilhelm, S., Adnane, L., Newell, P., Villanueva, A., Llovet, J. M., & Lynch, M. (2008). Preclinical overview of this compound, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Mount Sinai Scholars Portal.

- Wilhelm, S., Adnane, L., Newell, P., Villanueva, A., Llovet, J. M., & Lynch, M. (2008). Preclinical overview of this compound, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. AACR Journals.

- Liu, L., Cao, Y., Chen, C., Zhang, X., McNabola, A., Wilkie, D., Wilhelm, S., Lynch, M., & Carter, C. (2006). This compound Blocks the RAF/MEK/ERK Pathway, Inhibits Tumor Angiogenesis, and Induces Tumor Cell A. AACR Journals.

- (2025). A Comparative Analysis of this compound and Other VEGFR Inhibitors in Oncology Research. Benchchem.

- Santoni, M., & Amantini, C. (2014). This compound exerts anti-glioma activity in vitro and in vivo. PubMed Central.

- VEGFR Inhibitor Review. (n.d.). Selleck Chemicals.

- This compound. (n.d.). Wikipedia.

- Ota, H., & Ito, K. (2019).

- Kharaziha, P., De Raeve, H., Fristedt, C., Li, C., Gruber, A., Pisa, P., Mellstedt, H., Vanderkerken, K., & Panaretakis, T. (2012). This compound Has Potent Antitumor Activity against Multiple Myeloma In Vitro, Ex Vivo, and In Vivo in the 5T33MM Mouse Model. AACR Journals.

- Cools, J. (2007). The Ability of this compound to Inhibit Oncogenic PDGFRbeta and FLT3 Mutants and Overcome Resistance to Other Small Molecule Inhibitors. PubMed.

- Nagel, C., Armeanu-Ebinger, S., Dewerth, A., Warmann, S. W., & Fuchs, J. (2015).

- Hu, G., Zhang, Y., Ouyang, K., Xie, F., Fang, H., Yang, X., Liu, K., Wang, Z., Tang, X., Liu, J., Yang, L., Jiang, Z., Tao, W., Zhou, H., & Zhang, L. (2019). In vivo acquired this compound-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability. NIH.

- Kudo, M. (2017). Kinase affinity profiles of this compound and regorafenib.

- Hu, B., & Chung, Y. (2011). Potent in vitro and in vivo antitumor activity of this compound against human Intrahepatic cholangiocarcinoma cells.

- Lin, X., Li, M., Wang, Z., Liu, D., Tang, H., & Wang, X. (2012). Life Beyond Kinases: Structure-based Discovery of this compound as Nanomolar Antagonist of 5-HT Receptors. PubMed Central.

- Lin, X., Li, M., Wang, Z., Liu, D., Tang, H., & Wang, X. (2012). Radioligand competition binding assays of this compound. Ki value is...

- This compound - Raf and Tyrosine Kinase Inhibitor. (n.d.). APExBIO.

- Li, T., & Xie, J. (2015).

- (2025).

- Lopalco, A., & Denora, N. (2021).

- Wilhelm, S. M., Adnane, L., Newell, P., Villanueva, A., Llovet, J. M., & Lynch, M. (2008). This compound mechanism of action: tumor proliferation and angiogenesis. Adapted from Mol Cancer Ther. 2008.

- This compound. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.

- This compound Pharmacodynamics. (n.d.). ClinPGx.

- Mechanism of this compound Resistance in Patients With Advanced Hepatocellular Carcinoma. (n.d.). ClinicalTrials.gov.

- Lopalco, A., & Denora, N. (2021). Validation of a Lab-on-Chip Assay for Measuring this compound Effectiveness on HCC Cell Proliferation.

- (2025). A Comparative Guide to Multi-Kinase-IN-3 (this compound) and Other Kinase Inhibitors. Benchchem.

- Fucito, A., & De-Cesaris, M. (2018). Chemoresistance assays. A) When treated with this compound, the cell lines...

- Nokihara, H., & Yamamoto, N. (2011). Phase I clinical and pharmacokinetic study of this compound in combination with carboplatin and paclitaxel in patients with advanced non–small cell lung cancer. PubMed Central.

- Zarrin, A. A. (2019). Biochemical activity of regorafenib and this compound: target inhibition.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Preclinical overview of this compound, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 4. This compound (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical and clinical development of the oral multikinase inhibitor this compound in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. selleckchem.com [selleckchem.com]

- 11. apexbt.com [apexbt.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. This compound inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound exerts anti-glioma activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-tumor activity of this compound in a model of a pediatric hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. [PDF] Preclinical overview of this compound, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling | Semantic Scholar [semanticscholar.org]

- 19. In vivo acquired this compound-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. [PDF] Discovery and development of this compound: a multikinase inhibitor for treating cancer | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Analyzing the Sorafenib Signaling Pathway

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies used to investigate the signaling pathways modulated by Sorafenib. As a multi-kinase inhibitor, this compound's efficacy and the eventual development of resistance are governed by a complex interplay of cellular signaling networks. This document moves beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to pathway analysis.

Introduction: The Dual-Pronged Attack of this compound

This compound (marketed as Nexavar) is a cornerstone therapy for advanced hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and differentiated thyroid carcinoma.[1] Its mechanism of action is not reliant on a single target but on the simultaneous inhibition of multiple key kinases, giving it a dual-pronged effect on tumor growth.[2][3]

-

Anti-Proliferative Action: this compound directly targets the RAF/MEK/ERK signaling cascade (also known as the MAPK pathway) by inhibiting serine/threonine kinases like C-RAF and B-RAF.[2][4] This pathway is a central driver of cell proliferation, and its blockade can lead to cell cycle arrest and apoptosis.[5]

-

Anti-Angiogenic Action: The drug also potently inhibits several receptor tyrosine kinases (RTKs) crucial for angiogenesis—the formation of new blood vessels that supply tumors with nutrients. Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[4][5][6] By cutting off this blood supply, this compound effectively starves the tumor.

Additional targets such as c-KIT, FLT-3, and RET contribute to its broad activity across different cancer types.[2][7]

Experimental Protocol: Analysis of p-ERK/ERK Levels

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel to separate proteins by molecular weight.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., rabbit anti-phospho-ERK).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) that binds to the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate, which reacts with HRP to produce light. Capture the signal using an imaging system.

-

Stripping and Re-probing: To ensure data integrity, the membrane can be stripped of the first set of antibodies and re-probed for total-ERK and a loading control (e.g., GAPDH or β-actin). This confirms that any observed decrease in p-ERK is due to inhibition, not less protein being loaded.

Part 3: Global Pathway Profiling: A Discovery-Based Approach

Core Objective: While Western blotting is excellent for validating known targets, it is blind to unexpected changes. The goal here is to obtain an unbiased, system-wide view of how this compound alters the cellular signaling landscape. This is paramount for identifying off-target effects, understanding resistance mechanisms, and discovering novel biomarkers. [9]

Methodology: Mass Spectrometry-Based Phosphoproteomics

Phosphoproteomics is a powerful discovery tool that enables the identification and quantification of thousands of phosphorylation sites across the entire proteome simultaneously. [10]This technique can reveal the activation or deactivation of entire pathways that would be missed by a candidate-based approach like Western blotting. [9] Causality Behind the Choice: Cancer cells often evade targeted therapies by rerouting signals through compensatory or "bypass" pathways. For example, this compound-resistant cells may activate the PI3K/Akt pathway to maintain proliferation when the MAPK pathway is blocked. [11][12]Phosphoproteomics is uniquely suited to identify such adaptive rewiring, providing a global map of signaling changes that can guide the development of combination therapies. [13]

Experimental Workflow: Phosphoproteomic Analysis

-

Sample Preparation: Grow and treat cells as in the Western blot protocol. Lyse cells under denaturing conditions and digest proteins into peptides using an enzyme like trypsin.

-

Phosphopeptide Enrichment: This is a critical step. Because phosphopeptides are of low abundance, they must be enriched from the complex mixture. Common methods include Titanium Dioxide (TiO2) chromatography or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass of the peptides and then fragments them to determine their amino acid sequence and pinpoint the exact site of phosphorylation.

-

Data Analysis: The resulting spectra are matched against a protein database to identify the peptides. Specialized software is used to quantify the relative abundance of each phosphopeptide between different conditions (e.g., control vs. This compound-treated).

-

Bioinformatic Interpretation: The list of significantly altered phosphosites is analyzed using tools like Gene Set Enrichment Analysis (GSEA) or KEGG pathway analysis. This helps to identify which signaling pathways are most significantly perturbed by the drug. Data is often visualized using volcano plots, which highlight statistically significant and large-magnitude changes. [14]

Part 4: In Vivo Validation: From the Dish to the Organism

Core Objective: To validate that the cellular effects and pathway modulations observed in vitro translate to a meaningful anti-tumor response in a complex living system. In vivo models are indispensable for evaluating a drug's overall efficacy, considering factors like pharmacokinetics, bioavailability, and interaction with the tumor microenvironment. [15]

Methodology: Cancer Cell Line or Patient-Derived Xenograft (PDX) Models

In a typical xenograft model, human cancer cells are implanted subcutaneously into immunocompromised mice. [16]The growth of the resulting tumors is monitored over time in response to treatment with this compound versus a vehicle control. [17]Patient-Derived Xenograft (PDX) models, where a piece of a patient's tumor is directly implanted into a mouse, are increasingly favored as they better recapitulate the heterogeneity and architecture of the original human tumor. [15] Causality Behind the Choice: A drug that works in a petri dish may fail in vivo due to poor absorption, rapid metabolism, or an inability to penetrate the tumor. [18]Furthermore, this compound's anti-angiogenic effect can only be properly studied in the context of a tumor with a blood supply. [15]These models are therefore essential for confirming therapeutic efficacy and are a critical step in preclinical drug development.

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

-

Cell Implantation: Inject a suspension of cancer cells (e.g., 1-5 million cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle control, this compound 40 mg/kg). Administer the drug daily via oral gavage. [15]4. Tumor Monitoring: Measure tumor volume (e.g., with calipers) two to three times per week. Monitor animal body weight and general health as indicators of toxicity.

-

Endpoint Analysis: When tumors in the control group reach a predetermined maximum size, euthanize all animals. Excise the tumors, weigh them, and process them for further analysis (e.g., Western blotting for target validation or immunohistochemistry for proliferation markers like Ki-67 and angiogenesis markers like CD31). [5]

Data Presentation: Tumor Growth Inhibition

| Treatment Group | Mean Tumor Volume (Day 21, mm³) | % Tumor Growth Inhibition (TGI) |

| Vehicle Control | 1250 ± 150 | - |

| This compound (40 mg/kg) | 480 ± 95 | 61.6% |

Data is representative. Results are typically plotted as a graph of mean tumor volume vs. time for each group.

Analyzing this compound Resistance

Acquired resistance is a major clinical challenge. [11]The methodologies described above are central to understanding and overcoming it. By establishing a this compound-resistant cell line or in vivo model, researchers can use these tools to dissect the underlying mechanisms: [15]

-

Phosphoproteomics can compare the signaling architecture of sensitive vs. resistant tumors to identify bypass pathways that have been activated, such as the PI3K/Akt or JAK/STAT pathways. [11][13][19]* Western Blotting can then be used to validate the activation of these specific resistance pathways.

-

Xenograft models of acquired resistance are critical for testing the efficacy of combination therapies designed to block both the primary this compound targets and the newly activated resistance pathways. [15]

Conclusion

Analyzing the this compound signaling pathway requires a multi-layered, integrated approach. It begins with confirming the drug's fundamental biological effect on cell viability, progresses to validating its on-target molecular mechanism, expands to a global view of pathway modulation, and culminates in efficacy testing within a living organism. Each step provides a different and necessary piece of the puzzle. By understanding the causal logic behind this experimental workflow, researchers can generate robust, verifiable data that deepens our understanding of how this compound functions and, crucially, how to combat the challenge of therapeutic resistance.

References

- Dr. Oracle. (2025, November 21). What is the mechanism of action of this compound (this compound)?

- Wilhelm, S. M., et al. (2008). Preclinical overview of this compound, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed Central.

- Medical Essentials. (2025, April 13). Pharmacology of this compound (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube.

- Various Authors. (n.d.). Molecules and signal pathways related to this compound resistance in hepatocellular carcinoma. ResearchGate.

- Chen, Y., et al. (2024). Phosphoproteomics profiling of this compound-resistant hepatocellular carcinoma patient-derived xenografts reveals potential therapeutic strategies. iScience.

- Zhu, Y., et al. (2017). Mechanisms of resistance to this compound and the corresponding strategies in hepatocellular carcinoma. PMC - NIH.

- Rudnick, P. A., et al. (2017). Quantitative proteomics and phosphoproteomics on serial tumor biopsies from a this compound-treated HCC patient. PNAS.

- Wikipedia Contributors. (n.d.). This compound. Wikipedia.

- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Tosylate?

- Zhang, H., et al. (2009). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH.

- Various Authors. (n.d.). Mechanisms of this compound resistance. ResearchGate.

- Chava, S., et al. (2024). Mechanisms of this compound resistance in HCC culture. Dove Medical Press.

- Hu, G., et al. (2017). In vivo acquired this compound-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability. NIH.

- Cell Signaling Technology. (n.d.). This compound.

- Whirl-Carrillo, M., et al. (2018). PharmGKB summary: this compound Pathways. PMC - NIH.

- Various Authors. (n.d.). This compound activates autophagy through different signaling pathways. ResearchGate.

- Zhou, Y., et al. (2022). DJ-1/FGFR-1 Signaling Pathway Contributes to this compound Resistance in Hepatocellular Carcinoma. PMC - PubMed Central.

- Scott, D., et al. (2022). Time Course of Changes in this compound-Treated Hepatocellular Carcinoma (HCC) Cells Suggests Involvement of Phospho-Regulated Signaling in Ferroptosis Induction. PubMed Central.

- Villarroya-Beltri, C., et al. (2012). Improved this compound activity on hepatocellular carcinoma in Notch3 silenced in vivo and in vitro models. Journal of Clinical Oncology - ASCO Publications.

- Yang, S., et al. (2016). In vivo biodistribution, biocompatibility, and efficacy of this compound-loaded lipid-based nanosuspensions evaluated experimentally in cancer. NIH.

- Ji, Z., et al. (2016). This compound inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1. NIH.

- Yang, S., et al. (2016). In vivo biodistribution, biocompatibility, and efficacy of this compound-l. IJN - Dove Medical Press.

- Valanejad, L., et al. (2020). In Vivo Screen Identifies Liver X Receptor Alpha Agonism Potentiates this compound Killing of Hepatocellular Carcinoma. PMC - NIH.

- Various Authors. (n.d.). Cell viability assay of A) Hep3B treated with this compound,... ResearchGate.

- Guidetti, G., et al. (2021). Validation of a Lab-on-Chip Assay for Measuring this compound Effectiveness on HCC Cell Proliferation. MDPI.

- Herman, S. E., et al. (2012). This compound targets BCR kinases and blocks migratory and microenvironmental survival signals in CLL cells. PubMed.

- Bertino, P., et al. (n.d.). This compound impairs cell viability and proliferation in MPM primary... ResearchGate.

- Chava, S., et al. (2024). Mechanisms of this compound Resistance in HCC Culture Relate to the Impaired Membrane Expression of Organic Cation Transporter 1 (OCT1). NIH.

- Gedaly, R., et al. (2010). PI-103 and this compound Inhibit Hepatocellular Carcinoma Cell Proliferation by Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR Pathways. Anticancer Research.

- Various Authors. (n.d.). Western-blot analysis of ERK phosphorylation levels after this compound and... ResearchGate.

- Various Authors. (n.d.). Significantly changing phosphosites after this compound treatment. A)... ResearchGate.

- Various Authors. (2025, July 17). This compound metabolism by CYP3A4 (A–E) and CYP3A4 protein expression (F)... ResearchGate.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. m.youtube.com [m.youtube.com]

- 4. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]

- 5. Preclinical overview of this compound, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PharmGKB summary: this compound Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Time Course of Changes in this compound-Treated Hepatocellular Carcinoma (HCC) Cells Suggests Involvement of Phospho-Regulated Signaling in Ferroptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of resistance to this compound and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phosphoproteomics profiling of this compound-resistant hepatocellular carcinoma patient-derived xenografts reveals potential therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vivo acquired this compound-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ascopubs.org [ascopubs.org]

- 17. In Vivo Screen Identifies Liver X Receptor Alpha Agonism Potentiates this compound Killing of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Investigating the Off-Target Effects of Sorafenib in Kinase Assays

<

Abstract

Sorafenib is a multikinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[1] Its therapeutic efficacy is attributed to the inhibition of several key kinases involved in tumor progression and angiogenesis, including RAF kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][3] However, like many kinase inhibitors that target the highly conserved ATP-binding site, this compound exhibits a degree of promiscuity, interacting with numerous "off-target" kinases.[4] These off-target effects are not merely academic; they can contribute to both the adverse event profile and potentially unforeseen therapeutic benefits (polypharmacology) of the drug.[5][6] This guide provides a comprehensive, technically-grounded framework for researchers to systematically investigate, validate, and interpret the off-target kinase interactions of this compound. We will move from broad, initial screening to rigorous cellular validation, emphasizing the causality behind experimental choices to ensure robust and reliable outcomes.

Introduction: The Rationale for Off-Target Profiling

While this compound was developed as an inhibitor of the Raf/MEK/ERK signaling pathway, its clinical activity is broad, which is explained by its engagement with multiple molecular targets.[1][7] The primary on-target kinases for this compound include Raf-1, B-Raf (wild-type and V600E mutant), VEGFR-1, -2, -3, PDGFR-β, c-Kit, and Flt-3.[1][8] Inhibition of these kinases blocks tumor cell proliferation and angiogenesis.[9]

However, the human kinome consists of over 500 members, and achieving absolute selectivity is a significant challenge.[10] Investigating off-target effects is critical for several reasons:

-

Understanding Adverse Events: Many of this compound's side effects, such as hand-foot skin reaction, diarrhea, and hypertension, are thought to be mediated by the inhibition of off-target kinases.[5][11] Identifying these kinases can lead to better patient management and the design of more selective next-generation inhibitors.

-

Discovering Polypharmacology: An off-target interaction is not always detrimental. In some cases, it can contribute to the drug's overall efficacy by inhibiting parallel survival pathways in cancer cells.

-

Elucidating Resistance Mechanisms: Cancer cells can develop resistance to this compound by upregulating signaling through pathways that are not effectively inhibited by the drug. Profiling can reveal these escape routes.

This guide outlines a logical workflow for a comprehensive investigation, starting with high-throughput biochemical screening and progressively narrowing the focus to validated, biologically relevant off-target interactions.

Caption: Workflow for investigating this compound's off-target kinase effects.

Phase 1: Kinome-Wide Profiling with Biochemical Assays

The initial step is to cast a wide net to identify all potential kinase interactions. This is best achieved using large-scale, high-throughput screening against a panel of hundreds of purified kinases.[4]

Causality Behind Experimental Choice: Biochemical assays are used first because they are rapid, highly sensitive, and directly measure the interaction between the drug and a specific kinase in a controlled, cell-free environment.[12] This approach isolates the kinase-inhibitor interaction from cellular complexities like drug permeability, efflux pumps, and intracellular ATP concentrations, providing a clean measure of intrinsic inhibitory potential.

There are several assay formats, each with its own principle of detection:[10][12]

-

Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (from ³²P-γ-ATP or ³³P-γ-ATP) to a substrate. Their direct detection method avoids interference from compound autofluorescence but requires specialized handling of radioactive materials.[12]

-

Fluorescence/Luminescence-Based Assays: These are the most common high-throughput formats. They measure kinase activity indirectly. Examples include:

-

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Detects either substrate phosphorylation using a phospho-specific antibody or inhibitor binding.[13]

-

ADP-Glo™/Kinase-Glo®: Measures the amount of ADP produced in the kinase reaction via a coupled luciferase reaction, providing a highly sensitive luminescence readout.[14]

-

-

Mobility Shift Assays: These assays, often performed on a microfluidics platform, measure the change in charge as a substrate peptide is phosphorylated, causing a shift in its electrophoretic mobility.[15]

Protocol: Representative High-Throughput Kinase Panel Screen (Luminescence-Based)

This protocol outlines a general procedure for screening this compound against a kinase panel using an ADP-detection method like ADP-Glo™.

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series to be used for single-point screening (e.g., at 1 µM and 10 µM) or for full IC50 curve determination.

-

Assay Plate Setup: In a 384-well plate, dispense the this compound dilutions. Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).

-

Kinase Reaction Initiation: Add the kinase reaction mix to each well. This mix contains the purified recombinant kinase, its specific peptide or protein substrate, and ATP at a concentration typically near its Km for that enzyme.

-

Scientist's Note: Using ATP at its Km value is critical. It standardizes the assay conditions across different kinases and ensures that the resulting IC50 values more closely reflect the inhibitor's intrinsic affinity (Ki).[16][17] High ATP concentrations, like those found in cells (1-5 mM), will make a competitive inhibitor appear less potent.

-

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Reaction Termination & Signal Generation:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent, which contains the enzyme and substrate for the luciferase reaction that converts the newly formed ADP into a light signal.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for this compound at each concentration relative to the DMSO controls. For single-point screens, kinases inhibited above a certain threshold (e.g., >70%) are considered "hits."[4]

Phase 2: Validating Hits and Quantifying Potency

A hit from a primary screen is a preliminary finding. The next step is to validate these interactions with greater rigor.

Step 3.1: IC50 Determination

For each high-confidence hit from the primary screen, a full 10-point dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50).[4] The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50% under the specified assay conditions.[18][19]

Data Presentation: this compound Kinase Inhibition Profile

The quantitative data should be summarized in a table for clear comparison.

| Kinase Target | Classification | IC50 (nM) | Fold Selectivity vs. B-Raf |

| B-Raf | On-Target | 6 | 1x |

| VEGFR2 | On-Target | 90 | 15x |

| c-Kit | On-Target | 54 | 9x |

| PDGFRβ | On-Target | 57 | 9.5x |

| RET | Off-Target | 83 | 13.8x |

| DDR2 | Off-Target | 150 | 25x |

| ABL1 | Off-Target | 350 | 58.3x |

| SRC | Off-Target | 420 | 70x |

Note: The IC50 values presented are representative and compiled from various public sources for illustrative purposes. Actual values can vary based on assay conditions.[20]

Step 3.2: Orthogonal Assay Validation

Trustworthiness through Self-Validation: To ensure a biochemical hit is not an artifact of a specific assay technology, it is crucial to confirm it using an orthogonal (i.e., mechanistically different) method.[21] For example, if the primary screen was a luminescence-based activity assay, a good orthogonal validation would be a TR-FRET-based binding assay.[13] A binding assay directly measures the displacement of a fluorescent probe from the kinase's ATP pocket, confirming a physical interaction. Concordant results between activity and binding assays significantly increase confidence in the hit.

Phase 3: Confirming Target Engagement in a Cellular Context

A compound that inhibits a purified enzyme in a test tube may not necessarily engage that same target inside a living cell.[22] Cellular validation is a non-negotiable step to bridge the gap between biochemical potency and physiological relevance.

Causality Behind Experimental Choice: Moving into cellular models introduces biological complexity. Factors like cell membrane permeability, drug efflux by transporters (e.g., ABCB1), protein-protein interactions, and competition with high intracellular ATP concentrations can dramatically alter a drug's effective potency.[23][24] Therefore, confirming that this compound can physically bind to its putative off-target inside a cell is paramount.

Step 4.1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for verifying target engagement in intact cells or tissues.[25][26] The principle is that when a drug binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[27]

Caption: The experimental workflow of the Cellular Thermal Shift Assay (CETSA).

Protocol: Basic CETSA Workflow

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express the off-target kinase). Treat cells with either DMSO (vehicle) or a saturating concentration of this compound for 1-2 hours.[28]

-

Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

-

Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Protein Analysis: Carefully collect the supernatant (soluble fraction) from each tube. Analyze the amount of the specific off-target kinase remaining in the soluble fraction by Western Blotting or another quantitative protein detection method like mass spectrometry.[29]

-

Data Interpretation: A positive result is a "thermal shift," where the protein in the this compound-treated samples remains soluble at higher temperatures compared to the DMSO-treated samples. This confirms that this compound engaged and stabilized the target kinase within the cell.[26]

Step 4.2: Assessing Downstream Signaling

Confirming target engagement is crucial, but it doesn't prove functional inhibition. The next step is to determine if this compound's binding to the off-target kinase actually inhibits its catalytic activity within the cell. This is done by measuring the phosphorylation status of a known downstream substrate of that kinase.[30][31]

For example, if RET kinase is a validated off-target, one would treat cells with this compound and perform a Western Blot to see if it reduces the phosphorylation of a key RET substrate like PLCγ. A reduction in substrate phosphorylation provides strong evidence of functional target inhibition in a cellular context.

Conclusion: Synthesizing Data for a Complete Picture

Investigating the off-target effects of a multikinase inhibitor like this compound is a multi-faceted process that demands a tiered, logical approach. By progressing from broad biochemical screening to rigorous, orthogonal validation and finally to definitive cellular target engagement and functional assays, researchers can build a high-confidence profile of a drug's true interaction landscape.

This comprehensive understanding is not merely an academic exercise. It provides critical insights into the drug's clinical profile, explaining potential side effects and uncovering new therapeutic opportunities.[32] The methodologies described in this guide provide a robust framework for generating reliable and interpretable data, ultimately contributing to the safer and more effective use of targeted therapies in the clinic.

References

-

Wilhelm, S. M., Adnane, L., Newell, P., Villanueva, A., Llovet, J. M., & Lynch, M. (2008). Preclinical overview of this compound, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129–3140. [Link]

-

Lange, M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

-

Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia. [Link]

-

Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]

-

Davis, M. I., et al. (2011). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 16(5), 558-571. [Link]

-

Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 55, 411-435. [Link]

-

Pharmapproach. (2025). Pharmacology of this compound (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

-

van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 169(8), 1685-1714. [Link]

-

Shuang, Z. (2014). The Role of this compound in the Treatment of Advanced Hepatocellular Carcinoma: An Update. Journal of Cancer Research and Treatment. [Link]

-

Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

-

ResearchGate. (2008). This compound mechanism of action: tumor proliferation and angiogenesis. ResearchGate. [Link]

-

Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

-

Wang, Y., et al. (2019). PharmGKB summary: this compound Pathways. Pharmacogenetics and Genomics, 29(4), 86-95. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

-

Anastassiadis, T., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1039-1045. [Link]

-

Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]

-

Di Costanzo, G. G., et al. (2015). This compound off-target effects predict outcomes in patients treated for hepatocellular carcinoma. Future Oncology, 11(6), 943-951. [Link]

-

Wang, T., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1645-1658. [Link]

-

Knippschild, U., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 21(19), 7056. [Link]

-

Di Costanzo, G. G., et al. (2015). This compound off-target effects predict outcomes in patients treated for hepatocellular carcinoma. Future Medicine. [Link]

-

Chen, K. F., & Chen, P. J. (2014). This compound in advanced hepatocellular carcinoma: current status and future perspectives. Journal of Hepatocellular Carcinoma, 1, 71–80. [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Blog. [Link]

-

Médard, G., et al. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 19(5), 875-888. [Link]

-

Di Costanzo, G. G., et al. (2015). This compound off-target effects predict outcomes in patients treated for hepatocellular carcinoma. ResearchGate. [Link]

-

Cell Culture Media. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Cell Culture Media. [Link]

-

INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]

-

Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen. [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Blog. [Link]

-

Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Promega Connections Blog. [Link]

-

Wilhelm, S. M., et al. (2008). Preclinical overview of this compound, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Scilit. [Link]

-

ResearchGate. (n.d.). Kinase affinity profiles of this compound and regorafenib. ResearchGate. [Link]

Sources

- 1. Preclinical overview of this compound, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of this compound in the Treatment of Advanced Hepatocellular Carcinoma: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound off-target effects predict outcomes in patients treated for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. PharmGKB summary: this compound Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]

- 11. tandfonline.com [tandfonline.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. clyte.tech [clyte.tech]

- 19. promegaconnections.com [promegaconnections.com]

- 20. researchgate.net [researchgate.net]

- 21. reactionbiology.com [reactionbiology.com]

- 22. reactionbiology.com [reactionbiology.com]

- 23. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. inits.at [inits.at]

- 25. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 26. annualreviews.org [annualreviews.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]

- 30. reactionbiology.com [reactionbiology.com]

- 31. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 32. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Biology of Sorafenib Binding to RAF Kinase

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Sorafenib, a multi-kinase inhibitor, has been a cornerstone in the treatment of several cancers, primarily through its potent inhibition of the RAF/MEK/ERK signaling pathway.[1][2][3] A deep understanding of the structural basis of its interaction with RAF kinases is paramount for the rational design of next-generation inhibitors with improved efficacy and selectivity. This guide provides a comprehensive technical overview of the structural biology of this compound's binding to RAF kinase, with a particular focus on BRAF. We will delve into the intricacies of RAF kinase regulation, the specific conformational state targeted by this compound, and the key molecular interactions that govern this critical drug-target engagement. Furthermore, this guide will present detailed, field-proven methodologies for the key experiments that underpin our understanding of this interaction, including protein expression and purification, co-crystallization, and biophysical characterization of binding.

The RAF Kinase Family and Its Role in Oncogenesis

The RAF (Rapidly Accelerated Fibrosarcoma) family of serine/threonine kinases, comprising ARAF, BRAF, and CRAF (also known as Raf-1), are central components of the mitogen-activated protein kinase (MAPK) signaling cascade.[4][5] This pathway is a critical regulator of fundamental cellular processes such as proliferation, differentiation, and survival.[6] Under normal physiological conditions, RAF kinases are activated by RAS GTPases, which are in turn stimulated by upstream signals from receptor tyrosine kinases.[7] Activated RAF then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2.[4]

Dysregulation of the RAF/MEK/ERK pathway is a common event in human cancers.[8][9] Mutations in the BRAF gene are particularly prevalent, occurring in approximately 7% of all human cancers, with the highest frequency in melanoma (around 67%), thyroid cancer (30-50%), and colorectal cancer (5-20%).[10] The most common of these is a single point mutation resulting in a valine to glutamate substitution at position 600 (V600E), which accounts for about 90% of all BRAF mutations in cancer.[10] This mutation mimics phosphorylation in the activation loop, leading to a constitutively active kinase that drives uncontrolled cell proliferation.[10]

The Regulatory Landscape of RAF Kinase Activity

The activity of RAF kinases is tightly controlled by a complex interplay of protein-protein interactions and post-translational modifications. In its inactive state, BRAF exists in an autoinhibited conformation where the N-terminal regulatory domain interacts with the C-terminal kinase domain.[5] This autoinhibition is further maintained by the binding of 14-3-3 proteins to two phosphorylated sites on BRAF.[5]

Activation of BRAF is a multi-step process initiated by the binding of active, GTP-bound RAS to the RAS-binding domain (RBD) in the N-terminus of BRAF.[7] This interaction disrupts the autoinhibitory conformation and recruits BRAF to the cell membrane, facilitating its dimerization (either as a homodimer or a heterodimer with other RAF isoforms) and subsequent activation.[5][7]

This compound: A Type II Kinase Inhibitor Targeting the Inactive State

This compound is a potent multi-kinase inhibitor that targets several key players in tumor progression, including RAF kinases (C-RAF, B-RAF, and mutant B-RAF), VEGFRs, and PDGFRs.[1][2][11] Its anti-cancer effects stem from a dual mechanism of action: directly inhibiting tumor cell proliferation via the RAF/MEK/ERK pathway and suppressing tumor angiogenesis.[1][4]

From a structural standpoint, this compound is classified as a "Type II" kinase inhibitor.[12][13] Unlike Type I inhibitors that bind to the active "DFG-in" conformation of the kinase, Type II inhibitors specifically recognize and stabilize the inactive "DFG-out" conformation.[12][14] In the DFG-out state, the aspartate (D), phenylalanine (F), and glycine (G) motif at the beginning of the activation loop undergoes a significant conformational change, where the phenylalanine residue flips into the ATP-binding pocket.[12] This movement opens up a hydrophobic allosteric pocket adjacent to the ATP-binding site, which is the primary binding site for Type II inhibitors like this compound.[12][14] The ability of this compound to bind to this inactive conformation is a key determinant of its inhibitory mechanism.[10]

The Structural Basis of this compound Binding to BRAF

The crystal structure of this compound in complex with the BRAF kinase domain (PDB ID: 1UWH) provides a detailed atomic-level view of this critical interaction.[15][16] this compound binds to the ATP-binding site and the adjacent allosteric pocket created by the DFG-out conformation.[10]

Several key interactions stabilize the this compound-BRAF complex:

-

Hinge Region Interaction: The pyridine ring of this compound forms a crucial hydrogen bond with the backbone amide of Cys532 in the hinge region of the kinase, a common interaction for many kinase inhibitors.

-

DFG-out Pocket Occupancy: The trifluoromethylphenyl group of this compound is buried deep within the hydrophobic allosteric pocket. This pocket is lined by hydrophobic residues, and the interaction with this compound stabilizes the inactive DFG-out conformation.

-

Urea Moiety Interactions: The central urea moiety of this compound forms a bidentate hydrogen bond with the side chain of Glu501 in the αC-helix and a water-mediated hydrogen bond with the backbone carbonyl of Asp594 in the DFG motif.

These interactions collectively lock the BRAF kinase in an inactive state, preventing it from adopting the active conformation required for ATP binding and catalysis.

Experimental Workflows for Studying the this compound-BRAF Interaction

A comprehensive understanding of the this compound-BRAF interaction requires a multi-faceted experimental approach. Below are detailed protocols for key experiments that are fundamental to this field of study.

Expression and Purification of BRAF Kinase Domain

Obtaining high-quality, active BRAF kinase domain is a prerequisite for structural and biophysical studies. The following protocol outlines a common method for expressing and purifying the BRAF kinase domain using a baculovirus expression system in insect cells, which is often preferred for its ability to perform post-translational modifications.

Protocol: Expression and Purification of His-tagged BRAF Kinase Domain (residues 442-724)

-

Cloning and Bacmid Generation:

-

Subclone the human BRAF kinase domain (residues 442-724) into a suitable baculovirus transfer vector (e.g., pFastBac) with an N-terminal 6x-His tag.

-

Generate recombinant bacmid DNA in E. coli DH10Bac cells according to the manufacturer's protocol (e.g., Bac-to-Bac system).

-

-

Baculovirus Amplification:

-

Transfect Sf9 insect cells with the recombinant bacmid to generate the initial P1 viral stock.

-

Amplify the virus to a high-titer P3 stock for large-scale protein expression.

-

-

Protein Expression:

-

Infect a large-scale culture of Sf9 or Tni cells with the P3 viral stock at an appropriate multiplicity of infection (MOI).

-

Incubate the cells at 27°C for 48-72 hours.

-

-

Cell Lysis and Lysate Clarification:

-

Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease inhibitors).

-

Lyse the cells by sonication or using a microfluidizer.

-

Clarify the lysate by ultracentrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

-

Elute the His-tagged BRAF kinase domain with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Size-Exclusion Chromatography (SEC):

-

Concentrate the eluted protein and further purify it by SEC on a column (e.g., Superdex 75 or 200) pre-equilibrated with a suitable buffer for storage and downstream applications (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Collect the monomeric peak corresponding to the BRAF kinase domain.

-

-

Quality Control:

-

Assess the purity of the protein by SDS-PAGE and its identity by Western blotting or mass spectrometry.

-

Determine the protein concentration using a spectrophotometer or a protein assay.

-

Co-crystallization of the BRAF-Sorafenib Complex

Obtaining diffraction-quality crystals of the BRAF-Sorafenib complex is crucial for determining its three-dimensional structure. Co-crystallization, where the protein and ligand are mixed prior to setting up crystallization trials, is a commonly employed method.[17][18]

Protocol: Co-crystallization of BRAF Kinase Domain with this compound

-

Complex Formation:

-

Prepare a solution of purified BRAF kinase domain at a suitable concentration (e.g., 5-10 mg/mL).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Add this compound to the protein solution at a molar excess (e.g., 2-5 fold) and incubate on ice for at least 30 minutes to allow for complex formation.

-

-

Crystallization Screening:

-

Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method.

-